molecular formula C9H12ClNO3S B1464384 N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride CAS No. 1249051-49-7

N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride

Cat. No.: B1464384
CAS No.: 1249051-49-7
M. Wt: 249.72 g/mol
InChI Key: BPKHCRINUGEUQG-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a sulfamoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride typically involves the reaction of N-methyl-2-methoxybenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    N-methylation: N-methyl-2-methoxybenzylamine is prepared by methylating 2-methoxybenzylamine.

    Chlorosulfonation: The N-methyl-2-methoxybenzylamine is then reacted with chlorosulfonic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride involves its interaction with specific molecular targets. The sulfamoyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfonamide
  • N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamate

Uniqueness

N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride is unique due to the presence of the sulfamoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications that require the unique reactivity of the sulfamoyl chloride group.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKHCRINUGEUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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